ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-azabicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentadiene with an appropriate amine and ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and sulfenylating agents.
Major Products
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves interactions with various molecular targets. The nitrogen atom within the bicyclic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to fit into specific binding sites on enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: This compound shares a similar bicyclic structure but lacks the nitrogen atom.
Uniqueness
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of the nitrogen atom within the bicyclic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
83442-26-6 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.